

# Application Notes: **C14 Ceramide** as a Standard for Lipidomic Analysis

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## Compound of Interest

Compound Name: C14 Ceramide

Cat. No.: B014002

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## Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.<sup>[1][2][3]</sup> They are composed of a sphingoid base, such as sphingosine, and an amide-linked fatty acid. The length of the fatty acid chain can vary, giving rise to a diverse range of ceramide species, each with potentially distinct biological functions. **C14 Ceramide** (N-myristoyl-D-erythro-sphingosine) is an endogenous ceramide generated by ceramide synthase 6.<sup>[4][5]</sup> Due to its well-defined structure and properties, **C14 Ceramide** is an excellent internal standard for the quantification of other ceramide species in complex biological samples using lipidomic approaches, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[6][7]</sup>

## Physicochemical Properties of C14 Ceramide

A comprehensive understanding of the physicochemical properties of **C14 Ceramide** is essential for its effective use as a standard.

Property	Value	Reference
Chemical Name	N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide	[4]
Synonyms	Cer(d18:1/14:0), N-myristoyl-D-erythro-sphingosine	[4][8][9]
Molecular Formula	C <sub>32</sub> H <sub>63</sub> NO <sub>3</sub>	[4][8][10]
Molecular Weight	509.85 g/mol	[8][9]
Appearance	Crystalline solid	[4]
Storage Temperature	-20°C	[9]

## C14 Ceramide in Mass Spectrometry

In lipidomic analyses, **C14 Ceramide** is frequently used as an internal standard to correct for variations in sample preparation and instrument response. The following table summarizes key parameters for its detection and quantification by LC-MS/MS.

Parameter	Value/Range	Reference
Typical LC Column	C8 or C18 reverse-phase	[6][11]
Ionization Mode	Positive ion electrospray (ESI+)	[12]
Detection Method	Multiple Reaction Monitoring (MRM)	[7]
Linear Dynamic Range	2.8–178 ng	[6]
Limit of Detection (LOD)	5–50 pg/ml	[6]
Limit of Quantification (LOQ)	5–50 pg/ml	[6]

## Protocols

## I. Protocol for Lipid Extraction from Biological Samples

This protocol describes a common method for extracting lipids, including ceramides, from biological matrices such as plasma, tissues, or cultured cells. The Bligh and Dyer method is a widely used liquid-liquid extraction technique.<sup>[6]</sup>

### Materials:

- Biological sample (e.g., 100  $\mu$ L plasma, 10-20 mg tissue,  $1 \times 10^6$  cells)
- **C14 Ceramide** internal standard solution (in a suitable solvent like chloroform or ethanol)
- Chloroform
- Methanol
- Deionized water
- Glass centrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator or SpeedVac

### Procedure:

- To a glass centrifuge tube, add the biological sample.
- Add a known amount of **C14 Ceramide** internal standard solution.
- Add chloroform and methanol in a ratio of 1:2 (v/v) to the sample, resulting in a single-phase mixture. For every 100  $\mu$ L of aqueous sample, use 100  $\mu$ L of chloroform and 200  $\mu$ L of methanol.
- Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing and disruption of cell membranes.

- Add chloroform and deionized water, each equal to the initial volume of chloroform used in step 3. This will induce phase separation.
- Vortex the mixture again for 1-2 minutes.
- Centrifuge the sample at 2000-3000 x g for 10-15 minutes to facilitate the separation of the aqueous and organic layers.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
- Dry the extracted lipids under a gentle stream of nitrogen or using a SpeedVac.
- The dried lipid extract can be stored at -80°C until analysis.

## II. Protocol for Ceramide Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of endogenous ceramides using **C14 Ceramide** as an internal standard.

Materials:

- Dried lipid extract (from Protocol I)
- LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, formic acid, ammonium formate)
- C8 or C18 reverse-phase HPLC column
- Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

- **Sample Reconstitution:** Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of acetonitrile/isopropanol/water 65:30:5 v/v/v).[\[11\]](#)
- **Chromatographic Separation:**
  - Inject the reconstituted sample onto the LC system.

- Separate the lipid species using a gradient elution program. A typical gradient might start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.
- Mass Spectrometric Detection:
  - Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.
  - Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each ceramide species and the **C14 Ceramide** internal standard. The MRM transitions are based on the precursor-to-product ion fragmentation of each analyte.
- Data Analysis:
  - Integrate the peak areas for each endogenous ceramide and the **C14 Ceramide** internal standard.
  - Calculate the ratio of the peak area of each endogenous ceramide to the peak area of the **C14 Ceramide** internal standard.
  - Quantify the concentration of each endogenous ceramide by comparing these ratios to a calibration curve generated using known amounts of authentic ceramide standards.

## Visualizations

### Ceramide De Novo Synthesis Pathway

The de novo synthesis pathway is a primary route for ceramide production within the cell, starting from simple precursors.

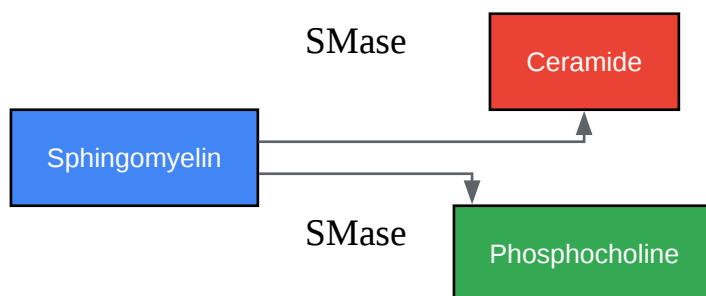


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Caption: De novo synthesis of ceramide in the endoplasmic reticulum.

### Sphingomyelin Hydrolysis Pathway

Ceramide can also be generated through the breakdown of sphingomyelin, a major component of cell membranes.

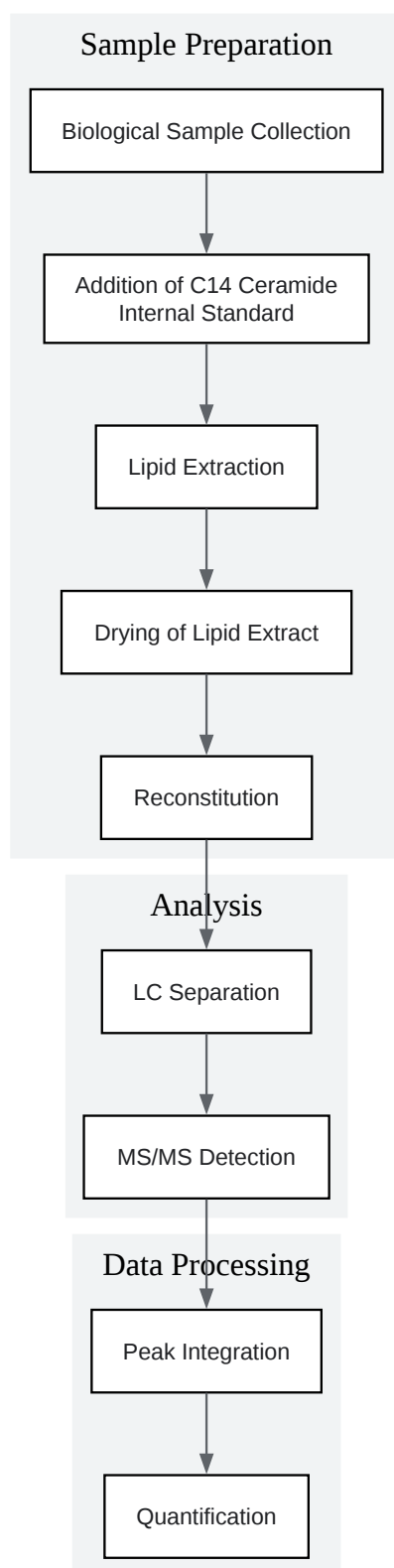


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Caption: Generation of ceramide from sphingomyelin hydrolysis.

## Experimental Workflow for Lipidomic Analysis

This diagram outlines the key steps in a typical lipidomic analysis workflow for ceramide quantification.



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Caption: Workflow for ceramide quantification using LC-MS/MS.

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